molecular formula C29H39N5O8 B1157721 Tigecycline-D9

Tigecycline-D9

Cat. No.: B1157721
M. Wt: 594.7 g/mol
InChI Key: SOVUOXKZCCAWOJ-LCXUVLLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tigecycline-d9 involves the incorporation of deuterium atoms into the tigecycline molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high standards required for research-grade compounds .

Chemical Reactions Analysis

Types of Reactions

Tigecycline-d9, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the desired modifications to the molecule .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

Tigecycline-d9 exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into the growing peptide chain. This action effectively halts bacterial growth and replication . Additionally, this compound has been shown to inhibit mitochondrial protein synthesis in eukaryotic cells, which may contribute to its antileukemic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tigecycline-d9

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in pharmacokinetic and metabolic studies . This makes this compound a valuable tool for researchers studying the detailed mechanisms of action and resistance of tigecycline.

Biological Activity

Tigecycline-D9 is a derivative of tigecycline, a broad-spectrum glycylcycline antibiotic known for its efficacy against multidrug-resistant bacteria. This compound serves as an internal standard in analytical chemistry for quantifying tigecycline levels via techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . Understanding the biological activity of this compound is crucial for its application in clinical settings and research.

This compound functions by binding to the bacterial 30S ribosomal subunit, effectively blocking the entry of transfer RNA (tRNA) and halting protein synthesis. This mechanism is particularly effective against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, making it a valuable tool in combating infections caused by resistant strains .

Antibacterial Spectrum

This compound exhibits a broad antibacterial spectrum. It is effective against:

  • Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.
  • Gram-negative bacteria : Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and carbapenem-resistant strains.
  • Anaerobic pathogens : Demonstrating efficacy against organisms that are typically resistant to conventional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of tigecycline, which can be extrapolated to this compound, indicates:

  • Administration : Intravenous route due to poor gastrointestinal absorption.
  • Dosage : An initial dose of 100 mg followed by 50 mg every 12 hours.
  • Half-life : Approximately 27–42 hours, allowing for sustained therapeutic levels .
  • Distribution : High volume of distribution (7–10 L/kg), with significant penetration into tissues including the lungs, liver, and skin .

Clinical Efficacy

Clinical studies have demonstrated that tigecycline is effective in treating complicated skin and soft tissue infections (cSSTI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CAP). The drug's effectiveness has been noted even against multidrug-resistant organisms, making it a last-resort option in severe cases .

Case Studies

Recent studies have highlighted the biological activity of this compound through various clinical evaluations:

  • Drug-Induced Liver Injury (DILI) :
    • A study involving 973 patients showed an incidence of tigecycline-associated DILI at 5.7%. The patterns observed included hepatocellular, mixed, and cholestatic types, with varying recovery rates depending on the severity .
    • Table 1 summarizes the characteristics and outcomes of DILI cases associated with tigecycline.
    DILI PatternIncidence (%)Recovery Rate (%)
    Hepatocellular1070
    Mixed450
    Cholestatic4141.5
  • Antimicrobial Resistance :
    • A comprehensive review indicated that tigecycline retains activity against strains resistant to tetracycline due to structural modifications that evade common resistance mechanisms .

Properties

Molecular Formula

C29H39N5O8

Molecular Weight

594.7 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1/i1D3,2D3,3D3

InChI Key

SOVUOXKZCCAWOJ-LCXUVLLNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Synonyms

(4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-9-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide-d9;  Tygacil-d9;  WAY-GAR 936-d9;  Glycylcycline-d9; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.